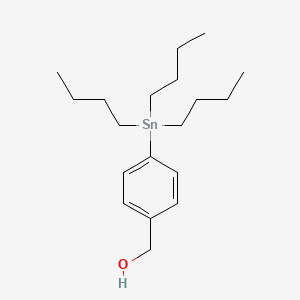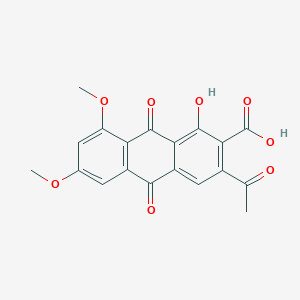
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione is a chemical compound known for its unique structure and properties. It is often used as a non-thiolic, odorless equivalent of propane-1,3-dithiol in various chemical reactions. This compound has gained attention due to its efficiency and practicality in thioacetalization reactions, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of p-dodecylbenzenesulfonic acid as a catalyst under solvent-free conditions . The process is efficient and yields high amounts of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial production also emphasizes the use of environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Thioacetalization: It reacts with aldehydes and ketones to form dithioacetals.
Oxidation: It can be oxidized using reagents like KMnO4 and OsO4.
Reduction: It undergoes reduction with agents such as NaBH4 and LiAlH4.
Common Reagents and Conditions
- p-Dodecylbenzenesulfonic acid in water or solvent-free conditions.
Oxidation: KMnO4, OsO4, CrO3.
Reduction: NaBH4, LiAlH4.
Major Products Formed
Thioacetalization: Dithioacetals.
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thioacetals.
Scientific Research Applications
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carbonyl compounds.
Biology: Employed in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione involves its role as a thioacetalization reagent. It reacts with carbonyl compounds to form stable dithioacetals, protecting the carbonyl group from further reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dithianes
- 1,3-Dithiolanes
- 3,3-Dimethyl-2,4-pentane dione
Uniqueness
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione stands out due to its non-thiolic, odorless nature, making it more user-friendly compared to traditional thiol-based reagents. Its efficiency in thioacetalization reactions under mild conditions also highlights its superiority over similar compounds .
Properties
CAS No. |
160300-24-3 |
|---|---|
Molecular Formula |
C10H14O2S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3-(1,3-dithiepan-2-ylidene)pentane-2,4-dione |
InChI |
InChI=1S/C10H14O2S2/c1-7(11)9(8(2)12)10-13-5-3-4-6-14-10/h3-6H2,1-2H3 |
InChI Key |
DZGWEYSXYAPRBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1SCCCCS1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


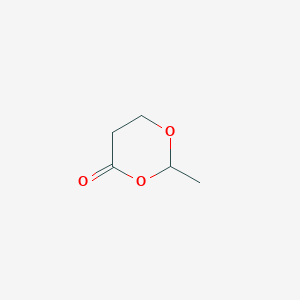

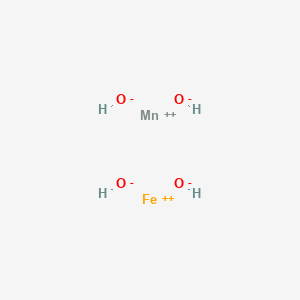
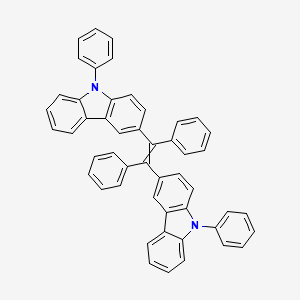
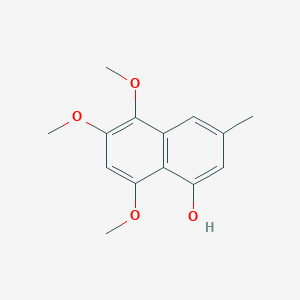
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
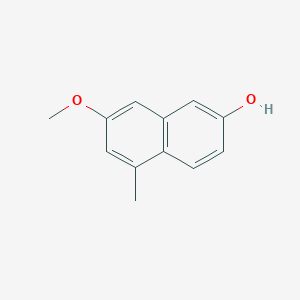

![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
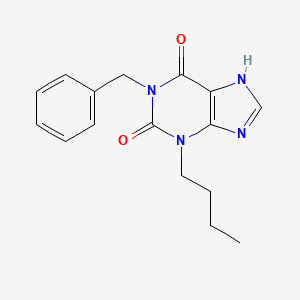
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

